molecular formula C17H12N2O5 B5883168 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile

3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5883168
M. Wt: 324.29 g/mol
InChI Key: JSSCCAPFVISXOT-MLPAPPSSSA-N
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Description

3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, also known as NBOMe-4CN, is a synthetic compound that belongs to the class of phenethylamines. It has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Scientific Research Applications

3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been used in scientific research to study its potential therapeutic applications. It has been shown to have agonistic activity at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of several psychiatric disorders, including depression, anxiety, and schizophrenia. 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential use in the treatment of these disorders.

Mechanism of Action

3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation leads to changes in neuronal activity and neurotransmitter release, which can affect mood, cognition, and perception. The exact mechanism of action of 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is still being studied.
Biochemical and Physiological Effects:
3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can affect mood and cognition. It has also been shown to increase heart rate and blood pressure, which can have cardiovascular effects.

Advantages and Limitations for Lab Experiments

3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, which makes it useful for studying the receptor's function. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is a synthetic compound, which means that its effects may not be representative of those of natural compounds. It also has potential toxicity, which must be taken into account when designing experiments.

Future Directions

There are several future directions for research on 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile. One area of focus is the development of new therapeutic applications for the compound. It has already been studied for its potential use in the treatment of psychiatric disorders, but there may be other applications that have not yet been explored. Another area of focus is the study of the compound's mechanism of action. Further research is needed to fully understand how 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile interacts with the 5-HT2A receptor and how this interaction leads to its biochemical and physiological effects. Additionally, there is a need for research on the potential toxicity of 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile and how this toxicity can be mitigated in lab experiments.

Synthesis Methods

The synthesis of 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 2-(4-nitrophenyl)acetonitrile with 3-(6-methoxy-1,3-benzodioxol-5-yl)acrylic acid in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of pure 3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile.

properties

IUPAC Name

(E)-3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-22-15-8-17-16(23-10-24-17)7-12(15)6-13(9-18)11-2-4-14(5-3-11)19(20)21/h2-8H,10H2,1H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSCCAPFVISXOT-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile

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